molecular formula C18H19NO4 B15279718 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B15279718
M. Wt: 313.3 g/mol
InChI Key: GPSMEPUFDKKJKA-UHFFFAOYSA-N
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Description

2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is a compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid derivative.

    Substitution: The major products are amides or peptides, depending on the reactants used.

Mechanism of Action

The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where precise control over molecular geometry is required.

Biological Activity

2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 904086-02-8

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. This method allows for selective reactions at other functional groups without affecting the amine's reactivity.

Research indicates that compounds with a biphenyl structure often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid and amine functionalities in this compound suggests potential activity in modulating enzyme functions or acting as substrates for amino acid transport systems.

In Vitro Studies

In vitro studies have shown that derivatives of biphenyl compounds can exhibit:

  • Antiviral Activity : Some analogs have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in cell cultures.
StudyCompoundActivityReference
1This compoundAntiviral
2Related biphenyl derivativesAnti-inflammatory

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. For instance, compounds with similar structures have been evaluated for their biodistribution and tumor uptake in cancer models.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of biphenyl derivatives, it was found that certain compounds exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry or replication processes.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce pro-inflammatory cytokines in human cell lines. This suggests that this compound may also possess similar therapeutic effects.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-11-7-6-9-13(15)12-8-4-5-10-14(12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)

InChI Key

GPSMEPUFDKKJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2C(=O)O

Origin of Product

United States

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